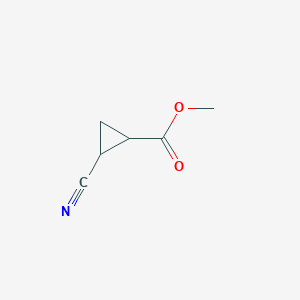
Methyl 2-cyanocyclopropane-1-carboxylate
Vue d'ensemble
Description
Methyl 2-cyanocyclopropane-1-carboxylate is an organic compound with the molecular formula C6H7NO2. It is a derivative of cyclopropane, featuring a cyano group and a carboxylate ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-cyanocyclopropane-1-carboxylate can be synthesized through the reaction of cyclopropane derivatives with cyanide and esterification agents. One efficient method involves the selective hydrolysis of 1-cyanocyclopropane-1-carboxylates using hydroxylamine and sodium acetate . This method provides a straightforward approach to obtaining the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form 1-carbamoylcyclopropane-1-carboxylate.
Nucleophilic Addition: It can participate in nucleophilic addition reactions, forming stable intermediates and bicyclic compounds.
Common Reagents and Conditions
Hydroxylamine: Used in the selective hydrolysis of the cyano group.
Sodium Acetate: Acts as a catalyst in the hydrolysis reaction.
Water: Involved in nucleophilic addition reactions.
Major Products Formed
1-Carbamoylcyclopropane-1-carboxylate: Formed through selective hydrolysis.
Bicyclic Compounds: Formed through intramolecular nucleophilic addition reactions.
Applications De Recherche Scientifique
Methyl 2-cyanocyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-cyanocyclopropane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The cyano group and ester group provide reactive sites for various chemical transformations. The compound can form stable intermediates and undergo intramolecular reactions, leading to the formation of complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-cyanocyclopropane-1-carboxylate
- Ethyl 2-cyanocyclopropane-1-carboxylate
Uniqueness
Methyl 2-cyanocyclopropane-1-carboxylate is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications in organic synthesis and research. Its ability to form stable intermediates and undergo selective hydrolysis makes it a valuable compound in various chemical processes .
Propriétés
IUPAC Name |
methyl 2-cyanocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUCYKMMQHQPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3109200.png)








![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)




